2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group and a tetrahydroquinoline moiety. This compound is often used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is commonly used as a protecting group for amino acids in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is assembled step-by-step on a solid support, allowing for efficient synthesis and purification .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group allows for selective protection and deprotection of amino groups, facilitating the synthesis of peptides with precise sequences. The tetrahydroquinoline moiety may interact with biological targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid: Similar in structure but with a chloro-substituted biphenyl group.
(S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid: Contains a methoxybutanoic acid moiety instead of the tetrahydroquinoline.
Uniqueness
The uniqueness of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid lies in its combination of the Fmoc group and the tetrahydroquinoline moiety, which provides specific chemical properties and reactivity. This combination allows for versatile applications in peptide synthesis and other research areas .
Properties
Molecular Formula |
C27H26N2O4 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)24(16-29-15-7-9-18-8-1-6-14-25(18)29)28-27(32)33-17-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h1-6,8,10-14,23-24H,7,9,15-17H2,(H,28,32)(H,30,31) |
InChI Key |
UJOIDAZSTFNCQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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